Ramosetron hydrochloride Ramosetron hydrochloride Ramosetron hydrochloride is a member of indoles.
Ramosetron Hydrochloride is the hydrochloride salt of ramosetron, a selective serotonin (5-HT) receptor antagonist with potential antiemetic activity. Upon administration, ramosetron selectively binds to and blocks the activity of 5-HT subtype 3 (5-HT3) receptors located in the vagus nerve terminal and in the vomiting center in the central nervous system (CNS), suppressing chemotherapy-induced nausea and vomiting.
Brand Name: Vulcanchem
CAS No.: 132907-72-3
VCID: VC0002546
InChI: InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1
SMILES: CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl
Molecular Formula: C17H18ClN3O
Molecular Weight: 315.8 g/mol

Ramosetron hydrochloride

CAS No.: 132907-72-3

Cat. No.: VC0002546

Molecular Formula: C17H18ClN3O

Molecular Weight: 315.8 g/mol

* For research use only. Not for human or veterinary use.

Ramosetron hydrochloride - 132907-72-3

CAS No. 132907-72-3
Molecular Formula C17H18ClN3O
Molecular Weight 315.8 g/mol
IUPAC Name (1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride
Standard InChI InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1
Standard InChI Key XIXYTCLDXQRHJO-RFVHGSKJSA-N
Isomeric SMILES CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl
SMILES CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl
Canonical SMILES CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl
Appearance Assay:≥98%A crystalline solid

Pharmacological Profile of Ramosetron Hydrochloride

Chemical Structure and Properties

Ramosetron hydrochloride (C₁₇H₁₇N₃O·HCl) is a crystalline solid with a molecular weight of 315.8 g/mol . Its structure features a 1-methylindole moiety linked to a tetrahydrobenzimidazole ring, optimized for high-affinity binding to 5-HT₃ receptors . The compound exhibits solubility in organic solvents (20 mg/mL in DMSO, 10 mg/mL in dimethylformamide) but limited aqueous solubility . UV/Vis spectroscopy shows absorption maxima at 212 nm, 244 nm, and 306 nm, facilitating analytical quantification .

Mechanism of Action

Ramosetron exerts therapeutic effects through selective, noncompetitive antagonism of 5-HT₃ receptors in the enteric nervous system . These receptors mediate serotonin-induced activation of vagal afferent pathways, which regulate colonic motility and visceral pain perception . Preclinical studies demonstrate:

  • Dose-dependent inhibition of corticotropin-releasing factor (CRF)-induced defecation in rats (ED₅₀ = 3 μg/kg)

  • Prolonged receptor occupancy due to slow dissociation kinetics (t₁/₂ > 24 hours vs. 5-HT₃ receptor)

  • Peripheral action with minimal CNS penetration, reducing central side effects

Animal models show ramosetron (0.3–100 μg/kg) normalizes stress-induced diarrhea and CRF-mediated colonic fluid secretion without affecting proximal colonic transit .

Clinical Efficacy in Irritable Bowel Syndrome with Diarrhea

Short-Term Randomized Controlled Trials

Four RCTs involving 1,623 IBS-D patients established ramosetron’s superiority over placebo :

ParameterRamosetron 5 μg (n=812)Placebo (n=811)Relative Risk (95% CI)
Global symptom relief47%27%1.70 (1.48–1.95)
Abdominal pain reduction58%41%1.41 (1.24–1.59)
Stool consistency improvement52%31%1.71 (1.40–2.08)

A 12-week trial (n=539) showed significant reductions in urgency severity scores (Δ=1.2 vs. placebo Δ=0.6, P<0.001) and Bristol Stool Form Scale scores (4.36 ± 1.195 vs. 4.85 ± 0.890, P=0.027) .

Long-Term Efficacy

Postmarketing surveillance (n=272) revealed sustained benefits over 52 weeks :

  • Dose-response relationship: 50% responder rate with 2.5 μg dose reduction vs. 22.5% with 10 μg escalation

  • Cumulative improvement: Week 12 responder rate 47% → Week 52 61% (P<0.001 vs. baseline)

Adverse EventRamosetron (n=812)Placebo (n=811)P-value
Constipation7.4%0.7%<0.001
Headache1.2%0.9%0.512
Abdominal distension0.8%0.5%0.401

No cases of ischemic colitis or severe constipation requiring hospitalization were reported .

Pharmacovigilance Data

Japan’s Pharmaceuticals and Medical Devices Agency (PMDA) reports:

  • Incidence of hard stools: 7.41% with ramosetron vs. 0.74% placebo (P<0.001)

  • Laboratory abnormalities: No clinically significant changes in hematologic or metabolic parameters

Comparative Analysis with Other 5-HT₃ Antagonists

Efficacy Comparison

Ramosetron demonstrates comparable efficacy to alosetron in global symptom relief (47% vs. 45%) with fewer CNS-related adverse events due to peripheral receptor selectivity .

Pharmacokinetic Advantages

  • Receptor binding kinetics: Ramosetron’s dissociation half-life (t₁/₂ = 28 hours) exceeds ondansetron (t₁/₂ = 2.5 hours), enabling once-daily dosing

  • Metabolic stability: Minimal CYP450 interactions vs. granisetron (CYP3A4 substrate)

Recent Developments and Future Directions

Phase IV Clinical Trials

A 2025 PMDA-approved trial (NCT04832704) investigates ramosetron’s efficacy in post-infectious IBS-D, with preliminary data showing 62% responder rates for diarrhea-predominant symptoms .

Novel Formulations

Ongoing research explores:

  • Transdermal patches for chemotherapy patients with oral mucositis (Phase II)

  • Combination therapy with rifaximin for overlapping IBS/SIBO (Small Intestinal Bacterial Overgrowth)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator